

GDC-0927 as a selective estrogen receptor degrader

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **GDC-0927**

Cat. No.: **B1447052**

[Get Quote](#)

An In-Depth Technical Guide to **GDC-0927**: A Novel Oral Selective Estrogen Receptor Degrader

Abstract

The estrogen receptor (ER) is a cornerstone of diagnosis and treatment for the majority of breast cancers. However, the efficacy of endocrine therapies is often curtailed by the development of resistance, frequently driven by mutations in the ESR1 gene. Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic strategy designed to overcome this resistance by not only antagonizing the receptor but also eliminating it entirely. This guide provides a comprehensive technical overview of **GDC-0927**, a potent, non-steroidal, orally bioavailable SERD. We will dissect its dual mechanism of action, detail the preclinical validation workflows that established its promise, and synthesize the key findings from its clinical evaluation. While its development was ultimately discontinued, the story of **GDC-0927** offers invaluable insights into the optimization of ER-targeted therapies and the pharmacodynamic principles that guide the development of next-generation oral SERDs.

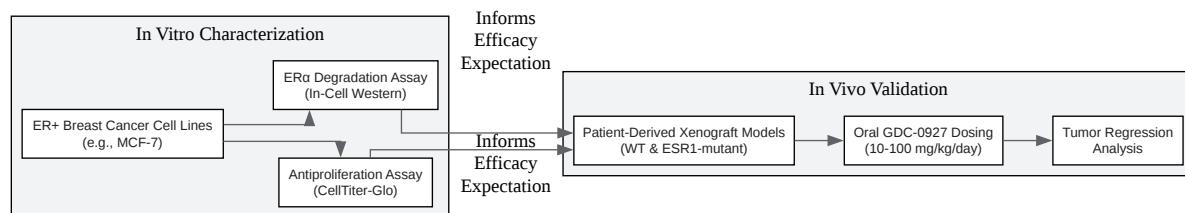
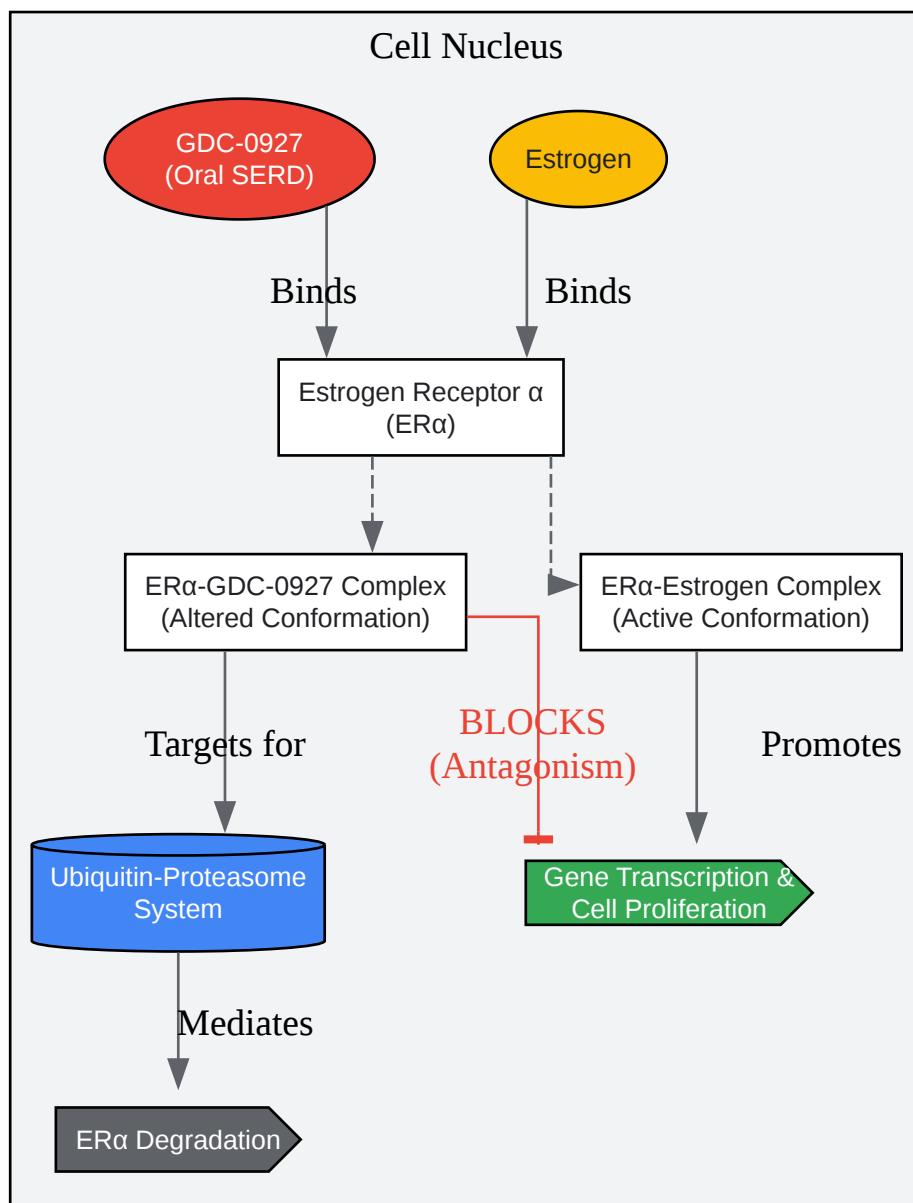
The Rationale for a New Generation of ER Antagonists

Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 70% of all cases, is fundamentally dependent on the ER signaling pathway for its growth and proliferation.^[1] For decades, the standard of care has involved endocrine therapies that either block estrogen

production with aromatase inhibitors (AIs) or competitively inhibit the receptor with selective estrogen receptor modulators (SERMs) like tamoxifen.[\[2\]](#) While initially effective, a significant portion of tumors in the advanced setting develop resistance.

A key mechanism of this acquired resistance is the emergence of activating mutations in the ligand-binding domain of the ESR1 gene. These mutations render the ER constitutively active, independent of its natural ligand, estrogen, thereby making AIs and SERMs less effective.[\[3\]](#) This clinical challenge necessitated a new therapeutic approach: one that could eliminate the receptor protein itself.

Fulvestrant, the first-in-class SERD, validated this concept. It functions as a pure ER antagonist and induces its degradation.[\[4\]](#) However, its clinical utility is hampered by poor pharmaceutical properties, requiring large-volume intramuscular injections and resulting in suboptimal drug exposure.[\[3\]](#) This created a clear and unmet need for potent, orally bioavailable SERDs to treat ER+ breast cancer, particularly tumors harboring ESR1 mutations. **GDC-0927** (also known as SRN-927) was developed to meet this need.[\[2\]](#)[\[3\]](#)[\[5\]](#)



GDC-0927: Molecular Profile and Dual Mechanism of Action

GDC-0927 is a non-steroidal small molecule featuring a chromene core.[\[6\]](#)[\[7\]](#) Its design was driven by structure-activity relationship (SAR) studies aimed at maximizing ER α degradation efficacy, a feature found to be critical for robust activity in tamoxifen-resistant models.[\[2\]](#)[\[7\]](#) The optimization process led to the inclusion of a fluoromethyl azetidine side chain, which significantly improved its degradation capacity.[\[2\]](#)[\[5\]](#)

GDC-0927 exerts its antitumor effects through a dual mechanism:

- Full ER Antagonism: It potently binds to the estrogen receptor, physically blocking its interaction with estrogen. This inhibits both ligand-dependent and the ligand-independent (e.g., ESR1-mutant driven) transcriptional activity that promotes tumor cell growth.[\[3\]](#)[\[5\]](#)
- Proteasome-Mediated ER Degradation: Upon binding, **GDC-0927** induces a unique conformational change in the ER protein. This altered structure is recognized by the cellular machinery as aberrant, leading to its ubiquitination and subsequent degradation by the 26S

proteasome.[\[3\]](#)[\[5\]](#)[\[8\]](#) This process depletes the total cellular pool of ER, removing the primary driver of the cancer.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newsroom.ucla.edu [newsroom.ucla.edu]
- 2. Maximizing ER- α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximizing ER- α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GDC-0927 as a selective estrogen receptor degrader]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1447052#gdc-0927-as-a-selective-estrogen-receptor-degrader>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com